molecular formula C10H7F2NOS B2787686 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole CAS No. 2197681-55-1

2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole

Cat. No.: B2787686
CAS No.: 2197681-55-1
M. Wt: 227.23
InChI Key: MVDFAVFXHREIKK-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole is a chemical compound characterized by its unique structure, which includes a thiazole ring and a difluorophenyl group

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NOS/c11-8-2-1-7(9(12)5-8)6-14-10-13-3-4-15-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDFAVFXHREIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole, have demonstrated significant antimicrobial properties. Studies indicate that compounds with thiazole moieties possess activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have been shown to inhibit the growth of Candida species with Minimum Inhibitory Concentration (MIC) values lower than those of commonly used antifungal agents like fluconazole .

Anticancer Properties

Research has indicated that thiazole derivatives exhibit anticancer activity through various mechanisms. Compounds similar to 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For example, certain thiazole compounds have shown promising results against breast cancer cell lines with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. Compounds derived from thiazoles can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for the treatment of inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Research indicates that modifications in the thiazole ring or substituents significantly influence biological activity. For instance, the introduction of fluorine atoms in the phenyl ring enhances antimicrobial efficacy and alters the pharmacokinetic profile .

Case Study 1: Antifungal Activity

A study focused on synthesizing novel thiazole derivatives revealed that specific modifications led to enhanced antifungal activity against resistant strains of Candida. The compounds were tested using broth microdilution methods, and results showed superior performance compared to existing treatments .

Case Study 2: Anticancer Efficacy

In a series of experiments assessing anticancer properties, a derivative similar to 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole was evaluated against various cancer cell lines. The study concluded that certain structural modifications significantly increased cytotoxic effects on human breast cancer cells .

Mechanism of Action

The mechanism by which 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole is compared with other similar compounds to highlight its uniqueness:

  • 2-[(2,4-Difluorophenyl)methoxy]pyridine: Similar in structure but differs in the heterocyclic ring, leading to different chemical properties and applications.

  • 2-[(2,4-Difluorophenyl)methoxy]benzene:

Biological Activity

The compound 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole is a derivative of thiazole, a heterocyclic compound known for its diverse biological activities. Thiazoles and their derivatives have been extensively studied for their potential pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article focuses on the biological activity of 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole includes a thiazole ring fused with a difluorophenyl group. The presence of fluorine atoms is known to enhance the lipophilicity and biological activity of compounds.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that the incorporation of halogens (like fluorine) into the phenyl ring can significantly enhance antibacterial activity against Gram-positive bacteria. For instance, compounds with similar structures have shown considerable inhibition against Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget MicroorganismMIC (µg/mL)
2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazoleStaphylococcus aureusTBD
Thiazole Derivative AEscherichia coliTBD
Thiazole Derivative BCandida albicansTBD

Anticancer Activity

Thiazole derivatives have garnered attention in cancer research due to their ability to inhibit cell growth and induce apoptosis in various cancer cell lines. For example, studies have demonstrated that thiazoles can effectively suppress the proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Case Study: Anticancer Efficacy
A recent study evaluated the anticancer properties of several thiazole derivatives against MCF-7 and HepG2 cell lines. Among them, a derivative similar to 2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazole showed an IC50 value of approximately 7.26 µM for HepG2 cells . This indicates a promising potential for further development as an anticancer agent.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-[(2,4-Difluorophenyl)methoxy]-1,3-thiazoleMCF-7TBD
Thiazole Derivative CHepG27.26 ± 0.44
Thiazole Derivative DMCF-7IC50 = 6.77 ± 0.41

Other Biological Activities

In addition to antimicrobial and anticancer effects, thiazoles exhibit a range of other biological activities:

  • Anti-inflammatory : Some thiazole derivatives have shown significant anti-inflammatory effects in vitro.
  • Antioxidant : Studies indicate that thiazoles can scavenge free radicals effectively.
  • Analgesic : Certain derivatives have been tested for pain relief properties.

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is largely influenced by their structural features. The presence of electron-withdrawing groups like fluorine enhances lipophilicity and biological interactions . The SAR studies indicate that modifications at specific positions on the thiazole ring can lead to improved potency against various biological targets.

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